molecular formula C24H19N3O4S B12452048 4-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

4-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

Cat. No.: B12452048
M. Wt: 445.5 g/mol
InChI Key: NAUVHQRCTDAYDB-UHFFFAOYSA-N
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Description

4-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a molecular formula of C26H23N3O4S This compound is characterized by its unique structure, which includes a thiazinan ring, phenyl groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinan Ring: The thiazinan ring is synthesized through a cyclization reaction involving a thiourea derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Phenyl Groups: The phenyl groups are introduced through nucleophilic substitution reactions using phenyl halides and appropriate nucleophiles.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable aromatic compound.

    Coupling Reactions: The final step involves coupling the thiazinan ring with the benzoic acid moiety using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permangan

Properties

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

4-[(4-oxo-3-phenyl-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoic acid

InChI

InChI=1S/C24H19N3O4S/c28-21-15-20(22(29)25-18-13-11-16(12-14-18)23(30)31)32-24(26-17-7-3-1-4-8-17)27(21)19-9-5-2-6-10-19/h1-14,20H,15H2,(H,25,29)(H,30,31)

InChI Key

NAUVHQRCTDAYDB-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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